Fmoc-GABA-OH

概要

説明

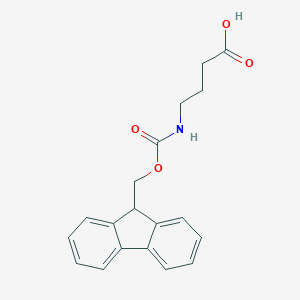

4-(Fluorenylmethoxycarbonyl-amino)butyric acid: , commonly known as Fmoc-GABA-OH, is a derivative of gamma-aminobutyric acid (GABA). It is widely used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino function, allowing for the stepwise construction of peptides.

科学的研究の応用

Peptide Synthesis

Fmoc-GABA-OH is extensively used as a building block in peptide synthesis. Its role as a protecting group allows for the selective modification of amino acids during the synthesis process. This capability is crucial for generating complex peptides that may have therapeutic applications. The stability of the Fmoc group under various conditions makes it a preferred choice in SPPS.

Neuroscience Research

Given that GABA is a significant neurotransmitter in the central nervous system, this compound serves as an important tool in neuroscience research. It is used to synthesize peptides that can interact with GABA receptors, which are involved in various neurological processes including anxiety, sleep regulation, and muscle relaxation. Research has indicated that modifications to GABAergic peptides can lead to enhanced pharmacological profiles, making this compound valuable for developing new neuroactive compounds.

Pharmaceutical Development

This compound has potential applications in drug development, particularly for conditions related to GABA dysregulation such as epilepsy and anxiety disorders. By facilitating the synthesis of GABA analogs and derivatives, researchers can explore new therapeutic agents that target GABA receptors more effectively.

Biochemical Studies

In biochemical studies, this compound is utilized to investigate the metabolic pathways involving GABA. For instance, it can be incorporated into experimental designs to study how variations in GABA levels affect cellular functions and signaling pathways. The ability to create modified peptides allows scientists to explore the physiological roles of GABA in greater detail.

Agricultural Applications

Emerging research indicates that GABA plays a role in plant stress responses and growth regulation. This compound can be employed in studies aimed at understanding these processes at a molecular level, potentially leading to agricultural innovations that enhance crop resilience and yield.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of this compound in synthesizing a series of neuropeptides with enhanced selectivity for GABA receptors. The research highlighted how varying the length of peptide chains influenced receptor binding affinity and biological activity.

Case Study 2: GABA Modulation in Neuropharmacology

Research focused on creating modified GABA analogs using this compound to assess their effects on neuronal signaling pathways associated with anxiety disorders. The findings suggested that specific modifications could lead to compounds with improved efficacy and reduced side effects compared to traditional treatments.

Case Study 3: Plant Growth Regulation

Investigations into the role of GABA in plant stress responses utilized this compound to synthesize peptides that modulate plant growth under osmotic stress conditions. Results indicated that these peptides could enhance stress tolerance in crops, paving the way for biotechnological applications in agriculture.

作用機序

Target of Action

Fmoc-GABA-OH, also known as 4-(Fmoc-amino)butyric acid, is a biochemical reagent . It is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Fmoc group’s removal is facilitated by a base, typically piperidine . Therefore, the pH of the environment can impact the efficiency of this process. Additionally, temperature and solvent can also affect the stability and reactivity of this compound during peptide synthesis .

生化学分析

Biochemical Properties

Fmoc-GABA-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis . It is used in Fmoc solid-phase peptide synthesis, a method for creating peptides

Cellular Effects

Given its role in peptide synthesis, it may influence cell function by contributing to the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role in peptide synthesis . The Fmoc group can be removed under basic conditions, revealing a free amine that can be used for further coupling . This process may involve binding interactions with biomolecules, enzyme activation or inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

This compound is a stable compound that can be stored at 2-8°C .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It may interact with enzymes or cofactors involved in this pathway, and could potentially affect metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-GABA-OH can be synthesized through the reaction of gamma-aminobutyric acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

化学反応の分析

Types of Reactions: Fmoc-GABA-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine form of GABA.

Coupling Reactions: The carboxyl group of this compound can react with amines to form amide bonds, a key step in peptide synthesis.

Common Reagents and Conditions:

Major Products:

生物活性

Fmoc-GABA-OH (Fluorenylmethyloxycarbonyl gamma-aminobutyric acid) is a derivative of gamma-aminobutyric acid (GABA), a significant neurotransmitter in the central nervous system. This compound has garnered attention due to its potential applications in drug design, particularly in the development of prodrugs and peptide synthesis. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Synthesis and Properties

This compound is synthesized through standard peptide coupling methods, where the Fmoc group serves as a protective group for the amino functionality. The deprotection of the Fmoc group can be achieved using piperidine in dimethylformamide (DMF) . The compound's structure allows for selective modifications that enhance cellular uptake and bioactivity, particularly when incorporated into cyclic polyamides .

2. Biological Activity

2.1 Neurotransmitter Functionality

GABA plays a crucial role as an inhibitory neurotransmitter in the brain, and its derivatives, including this compound, are being studied for their ability to modulate GABAergic signaling. The incorporation of this compound into various molecular frameworks has shown promise in enhancing GABA receptor activity, potentially leading to anxiolytic and anticonvulsant effects .

2.2 Analgesic Activity

Recent studies have highlighted the analgesic properties of compounds derived from GABA. For instance, derivatives similar to this compound have demonstrated significant analgesic activity in vivo. In one study, modifications to GABA structures resulted in enhanced pain relief compared to standard GABA . This suggests that this compound could be a candidate for developing new analgesics.

Case Study 1: Enhanced Cellular Uptake

A study examined the cellular uptake of cyclic polyamides containing this compound units. These compounds exhibited improved DNA binding affinity and enhanced gene regulatory effects in prostate cancer models. The results indicated that modifications using this compound could significantly influence biological activity by enhancing cellular localization and uptake .

Case Study 2: GABA Production Optimization

Research on Lactococcus lactis, a bacterium capable of producing GABA, demonstrated that supplementation with this compound could optimize GABA production under specific growth conditions. The study found that varying concentrations of glutamate affected GABA yields, indicating that derivatives like this compound could play a role in biotechnological applications for producing bioactive compounds .

4. Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its chemical structure, which affects its solubility and permeability. Studies suggest that modifications to enhance oral bioavailability are essential for developing effective therapies based on this compound . Research has shown that prodrugs utilizing this compound can improve absorption rates significantly when compared to non-modified forms .

5. Conclusion

This compound represents a promising compound in medicinal chemistry with diverse biological activities ranging from neurotransmission modulation to potential therapeutic applications in pain management and cancer treatment. Ongoing research into its synthesis, modifications, and biological effects will likely yield new insights into its utility as a drug candidate.

Data Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cellular Uptake | Enhanced DNA binding affinity and gene regulation in cancer models using cyclic polyamides with this compound |

| Study 2 | Analgesic Activity | Significant pain relief observed with modified GABA derivatives |

| Study 3 | GABA Production | Optimization of GABA yield using Lactococcus lactis supplemented with this compound |

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUIFAAXWDLLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373229 | |

| Record name | Fmoc-GABA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116821-47-7 | |

| Record name | Fmoc-GABA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。